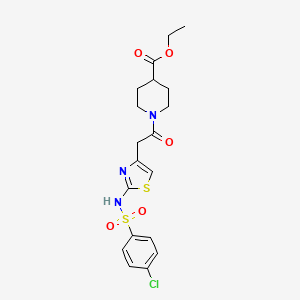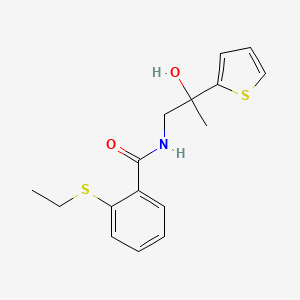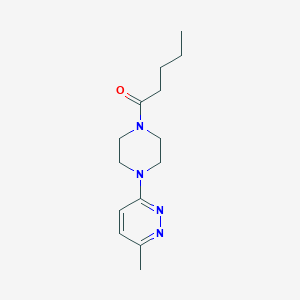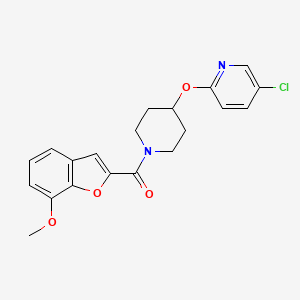
methyl 4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a derivative of 2,6-dichlorobenzoyl . Compounds with similar structures are often used in research and development .
Synthesis Analysis
While specific synthesis methods for “methyl 4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxylate” were not found, similar compounds such as 2,6-dichlorobenzoyl derivatives have been synthesized using various methods .Molecular Structure Analysis
The molecular structure of similar compounds has been studied . For example, a compound with a similar structure, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, was found to crystallize in the centrocemetric space group P -1 .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . For instance, 2,6-dichloro-1,4-benzoquinone (DCBQ) and its degradation products in aqueous solution are of continuing concern regarding environmental, biomedical, and technical applications .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, 4-chloro-6(phenylamino)-1,3,5-triazin-2-yl)amino-4-(2,4-dichlorophenyl)thiazol-5-yl-diazenyl)phenyl was reported with a detailed structural and molecular docking study on two SARS-COV-2 proteins: 3TNT and 6LU7 .Scientific Research Applications
1. Structural Analysis and Antitumoral Agents
- Crystal Structure Determination : The crystal structure of related pyrroles, including those with antitumoral properties, was determined using synchrotron X-ray powder diffraction data (Silva et al., 2012).
2. Synthesis for Therapeutic Interest
- Building Blocks in Medicinal Chemistry : Methyl 4-(het)aryl-3-amino-1H-pyrrole-2-carboxylates, synthesized from arylacetonitriles, serve as interesting building-blocks for accessing nitrogen heterocycles with potential therapeutic interest (Rochais et al., 2004).
3. Catalysis in Synthesis
- Metal/Organo Relay Catalysis : A one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates using a FeCl2/Et3N catalytic system demonstrates the compound's potential in facilitating complex chemical reactions (Galenko et al., 2015).
4. Antimicrobial Properties
- Synthesis as Antimicrobial Agents : Novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives have been synthesized and evaluated for in vitro antimicrobial activities, highlighting the antimicrobial potential of such compounds (Hublikar et al., 2019).
5. Heterocyclic Amines Reactions
- Reactions with Heterocyclic Amines : Methyl 4-oxiranylmethylfuro[3,2-b]pyrroles undergo ring opening by heterocyclic amines, leading to various N-2-hydroxy-3-heteroaminopropyl-substituted compounds (Krutošíková et al., 2001).
6. Isoxazole Synthesis
- Isoxazole-Pyrrole Transformation : A synthesis method involving "cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation" showcases the versatility of methyl pyrrole carboxylates in creating compounds with potential pharmacological applications (Galenko et al., 2019).
7. Phosphine-catalyzed Annulation
- Phosphine-catalyzed Synthesis : Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes annulation with N-tosylimines in a phosphine-catalyzed process, leading to the formation of highly functionalized tetrahydropyridines (Zhu et al., 2003).
8. Oxidative Coupling
- Oxidative Coupling with Palladium(II) Acetate : Treatments involving palladium acetate indicate the ability of these compounds to undergo oxidative coupling, forming α-alkenyl-substituted pyrroles (Itahara et al., 1984).
9. Spectroscopic Analysis
- Infrared Spectroscopic and Theoretical Studies : Investigations on the conformational isomers of methyl pyrrole-2-carboxylate using IR spectra and ab initio RHF calculations provide insights into its molecular structure (Dubis et al., 2001).
Safety and Hazards
Mechanism of Action
Target of Action
A related compound, 2,6-dichlorobenzonitrile (dcbn), is known to interfere with cellulose synthesis
Mode of Action
Dcbn, a related compound, interferes with cellulose synthesis . It’s possible that methyl 4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxylate might interact with its targets in a similar way, causing changes in the cellular structure and function.
Biochemical Pathways
Dcbn is known to affect the synthesis of cellulose , which is a crucial component of the cell wall in plants. This could potentially lead to downstream effects such as impaired cell growth and development.
Result of Action
Based on the action of dcbn, it can be inferred that the compound might lead to impaired cell growth and development due to its potential interference with cellulose synthesis .
Action Environment
It’s known that the physical state of a similar compound, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, can affect its photoactivity . This suggests that environmental factors such as temperature and light could potentially influence the action of this compound.
properties
IUPAC Name |
methyl 4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3/c1-19-13(18)10-5-7(6-16-10)12(17)11-8(14)3-2-4-9(11)15/h2-6,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAZCLVVMADIGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-furylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2839731.png)
![N-[3-(1,3-dioxo-2-benzo[de]isoquinolinyl)propyl]-N-(2-methoxy-4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2839732.png)
![1-[(4-Fluorophenyl)methyl]-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2839733.png)

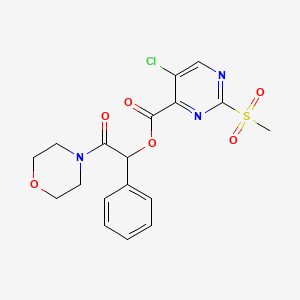
![2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2839736.png)
